molecular formula C19H21N5O B2418207 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260938-73-5

5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418207
CAS No.: 1260938-73-5
M. Wt: 335.411
InChI Key: LGDXYOKIRCTXTJ-UHFFFAOYSA-N
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Description

5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of both 3,4-dimethylphenyl and 4-ethylphenyl groups. These substituents can influence the compound’s biological activity, solubility, and overall chemical behavior, making it a valuable candidate for further research and development.

Biological Activity

5-Amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

  • Molecular Formula : C19H21N5O
  • IUPAC Name : 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)triazole-4-carboxamide
  • InChI Key : LGDXYOKIRCTXTJ-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves a multi-step process, including:

  • Cycloaddition Reaction : Between an azide and an alkyne to form the triazole ring.
  • Functionalization : Introduction of amino and carboxamide groups using catalysts such as copper(I) iodide in solvents like DMSO or acetonitrile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds and π-π interactions with their active sites.
  • Cellular Pathway Interference : It may affect processes such as cell division and apoptosis through modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that the compound exhibits promising anticancer properties. For instance:

  • In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The IC50 values for these cell lines were reported to be in the range of nanomolar concentrations.
Cell LineIC50 (nM)Reference
HeLa30
A54943
HT-2930

Mechanism of Antiproliferative Activity

The mechanism underlying its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin assembly, a crucial process for cell division.
CompoundIC50 (μM)Reference
5-amino...0.45
CA-40.75

Study on Antitumor Efficacy

A study conducted on the compound's efficacy against human leukemic T-cells demonstrated selective cytotoxic activity at nanomolar doses. This highlights its potential as a therapeutic agent in treating leukemia and possibly other malignancies .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other triazole derivatives, this compound exhibited unique properties due to its specific substituents. These modifications influence the compound's solubility and overall biological activity.

Properties

IUPAC Name

5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-4-14-6-8-15(9-7-14)21-19(25)17-18(20)24(23-22-17)16-10-5-12(2)13(3)11-16/h5-11H,4,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDXYOKIRCTXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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